ADB-PINACA N-(4-hydroxypentyl)
Description
Properties
Molecular Formula |
C₁₉H₂₈N₄O₃ |
|---|---|
Molecular Weight |
360.45 |
Synonyms |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide |
Origin of Product |
United States |
Scientific Research Applications
Psychoactive Properties
ADB-PINACA N-(4-hydroxypentyl) is known for its strong affinity for cannabinoid receptors, particularly the CB1 receptor. Research indicates that it exhibits significant psychoactive effects, including:
- Euphoria : Users report heightened mood and feelings of well-being.
- Altered Perception : Visual and auditory distortions are common.
- Potential for Addiction : As with many synthetic cannabinoids, there is a risk of developing dependence.
A study comparing various synthetic cannabinoids found that ADB-PINACA displayed differential effects on locomotion and body temperature regulation in animal models, suggesting its potential for varied therapeutic applications or risks depending on dosage and individual response .
Metabolic Studies
Understanding the metabolism of ADB-PINACA N-(4-hydroxypentyl) is crucial for both clinical applications and forensic investigations. Metabolic profiling has revealed:
- Major Metabolites : The compound undergoes extensive metabolism, resulting in several metabolites that can be detected in biological samples. Notably, hydroxylation and glucuronidation are key metabolic pathways .
- Detection Markers : Specific metabolites such as ADB-PINACA ketopentyl and hydroxypentyl have been identified as optimal markers for confirming intake in urine tests .
Drug Testing
ADB-PINACA N-(4-hydroxypentyl) is frequently included in drug screening assays due to its prevalence in recreational drug use. The ARK AB-PINACA Assay is a notable method used for detecting this compound in human urine. The assay operates on a competitive binding principle involving enzyme-linked antibodies that respond to the presence of the drug .
Performance Characteristics of the ARK Assay
| Parameter | Value |
|---|---|
| Cutoff Concentration | 5 ng/mL |
| Cross-Reactivity | Evaluated against various metabolites |
| Precision | Assayed in quadruplicate over 20 days |
This assay has shown reliable performance in differentiating ADB-PINACA from other structurally related compounds, enhancing its utility in forensic toxicology .
Clinical Toxicology
In clinical settings, understanding the toxicological profile of ADB-PINACA N-(4-hydroxypentyl) is vital for managing cases of acute intoxication. Symptoms associated with its use include:
- Hallucinations
- Dizziness
- Rapid heart rate
- Seizures
These effects necessitate thorough monitoring and intervention strategies in emergency medical contexts .
Case Study 1: Acute Intoxication Incident
A documented case involved a young adult presenting with severe agitation, hallucinations, and tachycardia after suspected use of ADB-PINACA N-(4-hydroxypentyl). Urine analysis confirmed the presence of this compound, leading to targeted treatment that included benzodiazepines for sedation and supportive care.
Case Study 2: Forensic Analysis
In a forensic investigation following a fatal overdose, toxicological screening revealed high concentrations of ADB-PINACA metabolites. This case highlighted the importance of including synthetic cannabinoids in routine toxicology panels to better understand the substances contributing to adverse outcomes.
Comparison with Similar Compounds
Table 1: Structural Comparison of ADB-PINACA N-(4-hydroxypentyl) and Analogs
Key Observations:
- Positional Isomerism : ADB-PINACA N-(4-hydroxypentyl) (A9/A11) and 5F-ADB-PINACA’s 5-hydroxypentyl (F7) are positional isomers, requiring high-resolution mass spectrometry (HRMS) and optimized chromatography for differentiation .
- Halogenation Effects : Fluorine (5F-ADB-PINACA) and bromine (ADB-5'Br-PINACA) substituents alter metabolic stability and detection. Fluorinated analogs undergo defluorination, while brominated analogs may persist longer in biological matrices .
Pharmacological and Analytical Differences
Table 2: Pharmacokinetic and Detection Data
Key Observations:
- Receptor Potency: Fluorination (5F-ADB-PINACA) enhances CB₁ affinity compared to non-fluorinated analogs, increasing psychoactive effects .
- Analytical Challenges : ADB-PINACA N-(4-hydroxypentyl) exhibits low recovery (<60%) and ion suppression in LC-MS/MS, necessitating deuterated internal standards for accurate quantification .
Forensic and Research Implications
- Metabolic Markers: ADB-PINACA N-(4-hydroxypentyl) (A9/A11) and 5F-ADB-PINACA’s pentanoic acid (F9) are definitive biomarkers for distinguishing intake in urine and blood .
- Isomer Differentiation : Co-eluting isomers (e.g., A9, F7, A11) require HRMS transitions (e.g., m/z 213.1019 vs. 231.1124) and chromatographic gradients (e.g., 4.18–4.44 min retention window) .
- Emerging Analogs : Brominated (ADB-5'Br-PINACA) and unsaturated-chain (MDMB-4en-PINACA) variants highlight evolving SC design to evade detection .
Preparation Methods
Chemical Synthesis via Alkylation and Hydroxylation
The direct chemical synthesis of ADB-PINACA N-(4-hydroxypentyl) metabolite involves a multi-step process centered on the indazole scaffold. A representative pathway includes:
-
Indazole Core Synthesis :
The indazole-3-carboxylic acid precursor is synthesized via cyclization of o-aminobenzonitrile derivatives using Cadogan cyclization conditions (e.g., triphenylphosphine and carbon tetrachloride). -
Introduction of the Hydroxypentyl Group :
The indazole nitrogen at the 1-position is alkylated with a protected 4-hydroxypentyl bromide derivative. For example, 4-bromopentanol is first protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during alkylation. The alkylation is performed in anhydrous DMF using sodium hydride (NaH) as a base. -
Deprotection and Functionalization :
The TBS protecting group is removed via treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the free 4-hydroxypentyl intermediate. Subsequent coupling with the tert-leucine amide moiety (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)) is achieved using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt). -
Purification :
Crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) or silica gel column chromatography, with elution systems optimized for polar functionalities (e.g., 2% isopropanol in dichloromethane).
Metabolic Preparation Using In Vitro Systems
As an alternative to chemical synthesis, the metabolite can be generated through enzymatic oxidation of ADB-PINACA using in vitro models:
-
Incubation with Human Liver Microsomes :
ADB-PINACA (1–10 µM) is incubated with pooled human liver microsomes in the presence of NADPH-regenerating systems (pH 7.4, 37°C). Hydroxylation at the 4-position of the pentyl chain is monitored via liquid chromatography–tandem mass spectrometry (LC-MS/MS). -
Metabolite Isolation :
Post-incubation, metabolites are extracted using solid-phase extraction (SPE) cartridges (e.g., C18 columns). Elution with methanol:water (80:20, v/v) followed by solvent evaporation yields the purified hydroxypentyl metabolite.
Analytical Characterization and Validation
Spectroscopic and Chromatographic Profiling
The synthesized metabolite is characterized using:
-
Nuclear Magnetic Resonance (NMR) : NMR (500 MHz, DMSO-) reveals diagnostic signals for the hydroxypentyl group (δ 1.35–1.55 ppm, multiplet; δ 3.45 ppm, triplet, -OH).
-
High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms the molecular ion at m/z 361.2231 ().
-
LC-MS/MS : Retention time and fragmentation patterns are compared to reference standards to validate identity.
Pharmacological Activity Confirmation
Receptor binding assays using human CB and CB receptors expressed in HEK293 cells demonstrate that the 4-hydroxypentyl metabolite retains partial agonist activity, albeit with reduced affinity compared to the parent compound. For example:
| Compound | hCB (nM) | hCB (nM) |
|---|---|---|
| ADB-PINACA | 8.89 | 7.02 |
| ADB-PINACA (4-OH) | 2300 | 780 |
This data underscores the importance of hydroxylation in modulating cannabinoid receptor interactions.
Challenges and Optimization Strategies
Regioselectivity in Hydroxylation
Unwanted hydroxylation at the 5-position of the pentyl chain can occur during both chemical and enzymatic synthesis. To mitigate this:
Q & A
Basic Research Question
- Regulatory Status : ADB-PINACA is classified as a Schedule I compound in the U.S., requiring DEA licensure for possession and use .
- Ethical Protocols : Secure institutional review board (IRB) approval for human tissue studies. For animal research, follow NIH Guidelines for Welfare .
- Documentation : Maintain chain-of-custody records and secure storage (-20°C) to prevent diversion .
How do the physicochemical properties of ADB-PINACA N-(4-hydroxypentyl) compare to other synthetic cannabinoid metabolites?
Advanced Research Question
- Structural Comparisons : Unlike AB-PINACA N-(5-hydroxypentyl), the 4-hydroxypentyl substitution in ADB-PINACA reduces CB1 receptor affinity but increases metabolic stability .
- Analytical Behavior : ADB-PINACA N-(4-hydroxypentyl) shows distinct retention times and fragmentation patterns in LC-MS/MS compared to JWH-018 or XLR11 metabolites .
- Stability Studies : Assess degradation under varying pH and temperature conditions to optimize storage protocols (e.g., -20°C for ≥5 years) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
